N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of phenylpyridazines This compound is characterized by the presence of a triazolo-pyridazine ring system fused with a phenyl group and a chromene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The chromene carboxamide moiety is then introduced through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chromene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory responses and the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide: Shares a similar triazolo-pyridazine core but differs in the substituent groups.
Lin28-IN-1632: Another compound with a triazolo-pyridazine structure, known for its role as a Lin28-let-7 antagonist.
Uniqueness
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a triazolo-pyridazine core with a chromene carboxamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O3/c1-13-24-25-20-10-9-18(26-27(13)20)14-6-4-7-16(11-14)23-21(28)17-12-15-5-2-3-8-19(15)30-22(17)29/h2-12H,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLULFDOGHQWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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